molecular formula C15H26N2O3 B13879581 Tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate

Tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate

Cat. No.: B13879581
M. Wt: 282.38 g/mol
InChI Key: RNEBVSWLZRSKHC-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate is a compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with cyclopentyl bromide and methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate is unique due to its cyclopentyl and methyl substituents, which confer distinct steric and electronic properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl 4-cyclopentyl-2-methyl-5-oxopiperazine-1-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-11-9-17(12-7-5-6-8-12)13(18)10-16(11)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3

InChI Key

RNEBVSWLZRSKHC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)CN1C(=O)OC(C)(C)C)C2CCCC2

Origin of Product

United States

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